3-Cyano-5-(2,5-dimethylphenyl)phenol
Description
3-Cyano-5-(2,5-dimethylphenyl)phenol is a phenolic derivative characterized by a cyano group (-CN) at the 3-position and a 2,5-dimethylphenyl substituent at the 5-position of the aromatic ring. This compound is of interest in agrochemical research due to its structural features, which are associated with herbicidal and pesticidal activities in related molecules.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-3-4-11(2)15(5-10)13-6-12(9-16)7-14(17)8-13/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNALQCYQHCRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684653 | |
| Record name | 5-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-62-7 | |
| Record name | 5-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation Followed by Cyanation
A widely adopted route begins with the Friedel-Crafts alkylation of phenol derivatives to introduce the 2,5-dimethylphenyl group. Using aluminum chloride (AlCl₃) as a catalyst, 2,5-dimethylbenzyl chloride reacts with resorcinol at 80–100°C in dichloromethane, yielding 5-(2,5-dimethylphenyl)resorcinol. Subsequent cyanation employs copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C, facilitating electrophilic aromatic substitution at the para position relative to the hydroxyl group. This two-step process achieves an overall yield of 58–65%, with purity >95% after silica gel chromatography.
Optimization of Cyanation Strategies
Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction using CuCN and ammonium chloride in refluxing acetonitrile selectively introduces the cyano group at the 3-position of 5-(2,5-dimethylphenyl)phenol. Kinetic studies demonstrate that maintaining a CuCN:substrate ratio of 1.2:1 minimizes side products such as diaryl ethers, achieving 82% conversion. Post-reaction purification via acid-base extraction (HCl/NaOH) removes unreacted CuCN, yielding 93% pure product.
Nucleophilic Cyanation with Potassium Cyanide
Alternative cyanation methods employ potassium cyanide (KCN) under phase-transfer conditions. Using tetrabutylammonium bromide (TBAB) as a catalyst, 5-(2,5-dimethylphenyl)phenol reacts with KCN in dichloroethane/water at 50°C. This approach avoids heavy metal residues but requires stringent pH control (pH 8–9) to prevent hydrolysis, yielding 68–70% product.
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Friedel-Crafts + Cyanation | 2 | 58–65 | 95 | Scalable, inexpensive reagents | High AlCl₃ usage, corrosive waste |
| Suzuki-Miyaura Coupling | 1 | 72–75 | 98 | Atom-economical, regioselective | Pd catalyst cost, boronic acid availability |
| Rosenmund-von Braun | 1 | 82 | 93 | High conversion, minimal byproducts | CuCN toxicity, requires inert atmosphere |
Advanced Catalytic Systems and Solvent Effects
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics in Suzuki-Miyaura couplings, reducing reaction times from 12 hours to 45 minutes. Employing Pd(OAc)₂ with XPhos ligand in aqueous ethanol under microwave conditions (150°C) increases yields to 78% while maintaining selectivity.
Solvent Optimization for Cyanation
Polar aprotic solvents like DMF and NMP enhance CuCN solubility, but their high boiling points complicate recycling. Switchable solvents such as γ-valerolactone (GVL) enable cyanation at 110°C with 80% efficiency, followed by phase separation upon CO₂ addition for facile product isolation.
Characterization and Quality Control
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(2,5-dimethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the cyano group may produce primary amines .
Scientific Research Applications
3-Cyano-5-(2,5-dimethylphenyl)phenol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2,5-dimethylphenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Research Implications and Gaps
While this compound shares functional groups with potent PET inhibitors, its unique structure requires further study to:
Quantify PET-inhibiting activity (IC50) relative to carboxamide analogs.
Evaluate systemic mobility in plants compared to spirotetramat derivatives.
Assess environmental persistence, leveraging residue studies from compounds like spiroxamine .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Cyano-5-(2,5-dimethylphenyl)phenol, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via heterocyclization reactions involving oxazole intermediates. For example, 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile (a structural analog) is prepared by reacting oxime derivatives with acetic anhydride in pyridine, followed by hydroxylamine treatment to form amide oximes . Yield optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Purification via column chromatography with silica gel (60–120 mesh) and elution gradients (ethyl acetate/hexane) is recommended to isolate high-purity products. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Acidity : Determine pKa via potentiometric titration in aqueous/organic solvent mixtures (e.g., 50% DMSO-water) to account for solvent effects on phenolic -OH dissociation .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate 10°C/min) to assess decomposition temperatures.
- Solubility : Use shake-flask method in buffers (pH 1–13) and organic solvents (e.g., DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy (λmax ~270 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for the nitrile group in this compound?
- Methodological Answer : Discrepancies in nitrile reactivity (e.g., reduction to amines vs. hydrolysis to carboxylic acids) may arise from solvent polarity or catalyst choice. Systematic studies under controlled conditions are required:
- Reduction : Use NaBH4/CoCl2 in THF at 0°C to selectively reduce the nitrile to a primary amine without affecting the phenol group .
- Hydrolysis : Employ H2SO4 (20% v/v) at 80°C to convert the nitrile to a carboxylate. Monitor reaction progress via FT-IR (disappearance of C≡N stretch at ~2240 cm⁻¹) .
- Compare results with computational models (DFT calculations) to predict reaction pathways .
Q. What experimental designs are suitable for evaluating the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes with phenolic substrate specificity (e.g., tyrosinase, cytochrome P450) based on structural analogs like 3-cyanophenol’s role in enzyme-catalyzed oxidation .
- Assay Conditions : Use a microplate reader to measure inhibition kinetics (e.g., 96-well plates, 25°C, pH 7.4 PBS buffer). For tyrosinase, monitor dopachrome formation at 475 nm with L-DOPA as substrate .
- Data Analysis : Calculate IC50 values using nonlinear regression (GraphPad Prism) and validate with molecular docking (AutoDock Vina) to predict binding interactions with enzyme active sites .
Q. How can computational chemistry aid in predicting the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model degradation pathways (e.g., hydrolysis of the nitrile group) in explicit solvent (water, ethanol) at 298–373 K .
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the C≡N and phenolic O–H bonds at the B3LYP/6-311++G(d,p) level to identify vulnerable sites .
- Validate predictions with accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC analysis .
Q. What strategies mitigate interference from the dimethylphenyl group during spectroscopic analysis of this compound?
- Methodological Answer :
- NMR : Use deuterated DMSO-d6 to dissolve the compound and assign peaks via 2D experiments (HSQC, HMBC). The dimethylphenyl group’s protons resonate at δ 2.2–2.4 ppm (singlet), distinct from the phenolic -OH (δ 9–10 ppm) .
- Mass Spectrometry : Employ high-resolution ESI-MS to distinguish the molecular ion ([M-H]⁻ at m/z 248.082) from fragmentation products. Collision-induced dissociation (CID) at 20 eV can clarify structural motifs .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound for enhanced bioactivity?
- Methodological Answer :
- Derivative Synthesis : Replace the nitrile with amine or carboxylate groups and modify the dimethylphenyl substituents (e.g., electron-withdrawing halogens) .
- Biological Testing : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (72-hour exposure, IC50 determination). Pair with transcriptomic analysis (RNA-seq) to identify gene expression changes linked to cytotoxicity .
- Data Integration : Use cheminformatics tools (e.g., MOE) to correlate substituent effects (Hammett σ values) with bioactivity .
Notes
- Contradictions in Evidence : While emphasizes nitrile reduction to amines, highlights heterocyclization pathways. Researchers must validate reaction conditions to reconcile these pathways.
- Advanced Techniques : MD simulations and QM calculations are critical for mechanistic studies but require validation via empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
